(D-Ser4)-LHRH - 103065-82-3

(D-Ser4)-LHRH

Catalog Number: EVT-1214633
CAS Number: 103065-82-3
Molecular Formula: C55H75N17O13
Molecular Weight: 1182.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This seemingly minor change can significantly impact the molecule's biological activity and stability. D-amino acids are less susceptible to degradation by enzymes, potentially making this analog more resistant to breakdown and leading to a longer duration of action compared to the native hormone []. This characteristic makes it a valuable tool in scientific research, particularly in studying the mechanisms of GnRH action and developing potential therapeutic applications.

Gonadotropin-Releasing Hormone (GnRH I)

    Compound Description: GnRH I, also known as luteinizing hormone-releasing hormone (LHRH), is a hypothalamic decapeptide with the amino acid sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. [, , , , ] It plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. [, , , , ]

Triptorelin (D-Trp(6)-GnRH-I)

    Compound Description: Triptorelin is a synthetic analog of gonadotropin-releasing hormone (GnRH) with the D-isomer of tryptophan in position 6. [] It acts as a potent GnRH agonist, initially stimulating and subsequently suppressing the release of gonadotropins, making it valuable in treating hormone-dependent conditions. []

[(68)Ga]DOTA-GnRH-I

    Compound Description: [(68)Ga]DOTA-GnRH-I is a radiolabeled analog of GnRH-I designed for potential use in in vivo peptide receptor targeting. [] It incorporates the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the D-Lys(6)-GnRH-I scaffold for labeling with the radioisotope Gallium-68. []

D-Lys(6)-Ahx([(18)F]FBOA)-GnRH-I

    Compound Description: This compound is another radiolabeled GnRH-I analog developed for potential in vivo peptide receptor targeting. [] It utilizes the D-Lys(6)-GnRH-I scaffold, with aminohexanoic acid (Ahx) as a spacer and a prosthetic group for incorporating the radioisotope Fluorine-18 through a chemoselective oxime formation with 4-[(18)F]fluorobenzaldehyde. []

D-Lys(6)-betaAla([(18)F]FBOA)-GnRH-I

    Compound Description: This compound is structurally analogous to D-Lys(6)-Ahx([(18)F]FBOA)-GnRH-I, differing only in the spacer employed for (18)F-labeling. [] It utilizes beta-alanine (beta-Ala) instead of aminohexanoic acid (Ahx) to link the D-Lys(6) side chain and the [(18)F]FBOA moiety. []

Source and Classification

(D-Ser4)-Luteinizing hormone-releasing hormone is classified as a peptide analog. It is derived from the natural luteinizing hormone-releasing hormone by substituting the fourth amino acid with D-serine, which alters its interaction with receptors and potentially modifies its pharmacokinetic properties. This compound is used in various scientific and medical applications, particularly in oncology and reproductive health research .

Synthesis Analysis

The synthesis of (D-Ser4)-luteinizing hormone-releasing hormone typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The synthesis process involves several key steps:

  1. Peptide Chain Assembly:
    • The peptide is synthesized by sequentially adding protected amino acids to a solid resin.
    • Coupling reagents like HBTU or DIC are used to activate carboxyl groups for peptide bond formation.
  2. Deprotection:
    • Protecting groups on amino acids are removed using trifluoroacetic acid or other acids.
  3. Cleavage from Resin:
    • The final peptide is released from the resin using a cleavage cocktail, typically containing trifluoroacetic acid.
  4. Purification:
    • The crude product is purified using high-performance liquid chromatography (HPLC), ensuring high purity levels necessary for biological testing.
  5. Characterization:
    • The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of (D-Ser4)-luteinizing hormone-releasing hormone can be analyzed based on its amino acid sequence and spatial configuration. The substitution of L-serine with D-serine at the fourth position alters the stereochemistry of the peptide, which can impact its binding affinity and biological activity.

  • Amino Acid Sequence: The general structure follows that of luteinizing hormone-releasing hormone, with specific substitutions.
  • Conformational Characteristics: Studies indicate that modifications can lead to changes in secondary structure, influencing how the peptide interacts with its receptor .

Structural Data

  • Molecular Weight: Approximately 1000 Da (exact value depends on specific modifications).
  • InChI Key: GFIJNRVAKGFPGQ-WQVASJQXSA-N, which provides a unique identifier for chemical substances.
Chemical Reactions Analysis

(D-Ser4)-luteinizing hormone-releasing hormone can participate in various chemical reactions:

  1. Oxidation:
    • If methionine or cysteine residues are present, they may undergo oxidation, leading to sulfoxides or sulfone derivatives.
  2. Reduction:
    • Disulfide bonds can be reduced to yield free thiol groups, which may influence the peptide's stability and activity.
  3. Substitution Reactions:
    • Amino acid residues can be substituted during synthesis to create analogs with different properties.

Common Reagents

  • Oxidizing Agents: Hydrogen peroxide, performic acid.
  • Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine .
Mechanism of Action

The mechanism of action for (D-Ser4)-luteinizing hormone-releasing hormone primarily involves binding to luteinizing hormone-releasing hormone receptors located in the pituitary gland. Upon binding:

  1. Receptor Activation: The peptide activates the receptor, leading to the release of gonadotropins such as luteinizing hormone and follicle-stimulating hormone.
  2. Biological Effects: Depending on the specific modifications made to the peptide structure, its activity can be enhanced or inhibited, allowing for tailored therapeutic effects in conditions like prostate cancer or hormonal disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents; solubility may vary based on modifications.

Chemical Properties

  • Stability: Stability can be influenced by pH and temperature; generally stable under physiological conditions but may degrade under extreme conditions.
  • pKa Values: Relevant pKa values depend on the side chains of amino acids present; these influence solubility and binding interactions.

Analytical Data

  • Characterization techniques such as HPLC and mass spectrometry provide insights into purity and molecular weight .
Applications

(D-Ser4)-luteinizing hormone-releasing hormone has numerous scientific applications:

  1. Cancer Therapy: Used in targeted therapies for cancers that express luteinizing hormone-releasing hormone receptors, particularly prostate cancer.
  2. Diagnostic Imaging: Radiolabeled versions are employed in imaging studies to visualize tumors expressing luteinizing hormone-releasing hormone receptors.
  3. Reproductive Health Research: Investigated for its potential role in modulating reproductive functions and treating hormonal imbalances .

Properties

CAS Number

103065-82-3

Product Name

(D-Ser4)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C55H75N17O13

Molecular Weight

1182.3 g/mol

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42+,43-/m0/s1

InChI Key

XLXSAKCOAKORKW-ANBUGBOZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.